2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes an ethoxy group, a methylated oxadiazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole intermediate is then reacted with ethoxybenzenesulfonamide under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical assays. Its interaction with specific enzymes or receptors can provide insights into biological processes and pathways.
Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to modulate biological targets could make it useful in the development of new drugs for treating various diseases.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique properties may offer advantages in specific applications, such as enhancing the stability or efficacy of other compounds.
Mechanism of Action
The mechanism by which 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used. For example, in a biological assay, it might bind to a particular enzyme or receptor, altering its activity and leading to downstream effects.
Comparison with Similar Compounds
2-ethoxy-N-((2-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
2-ethoxy-N-((4-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
2-ethoxy-N-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Uniqueness: Compared to similar compounds, 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide stands out due to its specific substitution pattern on the oxadiazole ring, which can influence its reactivity and biological activity. This unique structure may offer advantages in certain applications, such as improved binding affinity or selectivity.
Properties
IUPAC Name |
2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-18-10-6-4-5-7-11(10)20(16,17)13-8-12-14-9(2)15-19-12/h4-7,13H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDWBIMKCOKTGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.